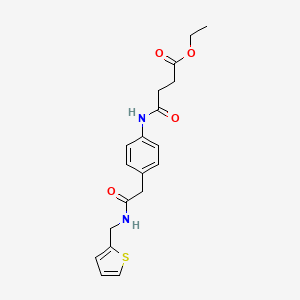

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate

Description

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate is a synthetic ester derivative characterized by a 4-oxobutanoate backbone substituted with a phenylamino group. This phenyl group is further functionalized with a 2-oxoethyl chain bearing a thiophen-2-ylmethyl amino moiety. The thiophene ring introduces heteroaromaticity, which may influence electronic interactions in biological systems.

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDWYXVDKPURCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Derivative: Starting with thiophene, a thiophen-2-ylmethylamine derivative is synthesized through a series of reactions involving halogenation and subsequent amination.

Coupling Reaction: The thiophen-2-ylmethylamine is then coupled with a 4-nitrophenyl derivative under reductive conditions to form the corresponding amine.

Esterification: The final step involves the esterification of the intermediate with ethyl 4-oxo-4-aminobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Secondary alcohols.

Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds and other bioactive molecules.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise functionalization.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate exerts its effects would depend on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

- Methyl 4-oxo-4-(thiophen-2-yl)butanoate (): Structure: Simpler analogue lacking the extended phenylamino-oxoethyl substituent. Properties: Lower molecular weight (~198.2 g/mol) due to the absence of complex substituents. The methyl ester may reduce metabolic stability compared to ethyl esters. Applications: Used as a precursor for synthesizing 4-oxo-4-(thiophen-2-yl)butanoic acid, indicating utility in iterative synthetic pathways .

- 4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid (): Structure: Free acid form with a bromophenyl group instead of the target’s unsubstituted phenyl. Properties: Higher molecular weight (368.25 g/mol) due to bromine. The carboxylic acid group increases polarity, reducing cell permeability compared to the ethyl ester. Applications: Bromine’s steric and electronic effects may enhance binding to hydrophobic pockets in proteins .

Aromatic Substituent Variations

- Ethyl (E)-4-oxo-4-(4-(trifluoromethyl)phenyl)but-2-enoate (60) (): Structure: Contains a trifluoromethylphenyl group and a conjugated double bond (enoate). Properties: The electron-withdrawing CF₃ group increases electrophilicity, while the double bond introduces rigidity. Molecular weight: ~286.2 g/mol. Applications: The enoate moiety may enhance reactivity in Michael addition reactions, differing from the target’s saturated backbone .

- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) (): Structure: Features dual methoxyphenyl groups and a methylene substituent. Properties: Methoxy groups improve solubility via electron donation. Molecular weight: ~356.2 g/mol. Applications: Potential for π-π stacking interactions with aromatic residues in enzymes .

Functional Group Differences

- Selenium-containing analogs (): Structure: Replace the aminoethyl group with selanyl (-Se-) linkages. Properties: Selenium’s redox-active nature may confer antioxidant or pro-oxidant activity. Molecular weights estimated ~400–450 g/mol. Applications: Studied for anticancer and antimicrobial activities, diverging from the target’s likely amino-mediated interactions .

Backbone Modifications

- (E)-10-Hydroxydecyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate (61) (): Structure: Long hydroxydecyl chain and tert-butylphenyl group. Molecular weight: ~432.5 g/mol. Applications: The extended alkyl chain may enhance lipid bilayer integration, contrasting with the target’s shorter ethyl ester .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Structural Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~447.5 | Thiophen-2-ylmethyl amino, ethyl ester | Heteroaromatic, amide/ester linkages | Enzyme inhibition, receptor binding |

| Methyl 4-oxo-4-(thiophen-2-yl)butanoate | 198.2 | Thiophene, methyl ester | Simple backbone | Synthetic precursor |

| 4-(4-Bromophenyl)-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid | 368.25 | Bromophenyl, carboxylic acid | Halogenated, polar | Protein-ligand interactions |

| Ethyl (E)-4-oxo-4-(4-(trifluoromethyl)phenyl)but-2-enoate | 286.2 | CF₃, enoate | Electron-deficient, rigid | Michael acceptor |

| Selenium analogs (Compounds 10–11) | ~400–450 | Selenanyl, oxo groups | Redox-active | Antioxidant, anticancer |

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in –11, involving amidation and esterification steps under anhydrous conditions (e.g., THF/DMF, triethylamine) .

- Thiophene’s Role : Compared to phenyl or methoxyphenyl groups, the thiophene moiety may enhance binding to sulfur-rich enzymatic pockets, as seen in similar heterocyclic systems .

- Ester vs. Acid : Ethyl esters (target) generally exhibit better bioavailability than carboxylic acids () due to increased lipophilicity .

Biological Activity

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate, identified by its CAS number 1206988-51-3, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The compound contains a thiophene ring, which is known for its diverse biological activities, including antimicrobial and antioxidant properties .

Antioxidant Activity

Research has shown that compounds containing thiophene moieties exhibit strong antioxidant properties. For instance, similar compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. A study highlighted that certain thiophene derivatives displayed antioxidant activity comparable to ascorbic acid .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated through various assays. Compounds with similar structures have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited inhibition zones comparable to standard antibiotics like Ampicillin .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into related thiophene-containing compounds indicates that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cyclooxygenase enzymes involved in tumor progression .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation and cancer progression.

- Reactive Oxygen Species Scavenging : Its antioxidant capabilities allow it to neutralize free radicals, thus preventing cellular damage.

- Antimicrobial Mechanisms : The presence of the thiophene ring enhances membrane permeability in bacterial cells, leading to cell lysis.

Case Studies

Several studies have examined the biological activities of compounds similar to Ethyl 4-oxo-4-(...) butanoate:

- Study on Antipyrine-Thiophene Hybrids : A series of antipyrine-thiophene hybrids were synthesized and evaluated for their antioxidant and antimicrobial activities. Results indicated that these compounds had high antibacterial efficacy with relative activity indices ranging from 68% to 91.7% compared to standard drugs .

- Crystal Structure Analysis : A study involving the crystal structure analysis of related thiophene derivatives provided insights into their molecular interactions, which are crucial for understanding their biological activities .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate, and how can reaction yields be optimized?

- Methodology : The synthesis involves sequential acylation and coupling steps. A key precursor, methyl 4-oxo-4-(thiophen-2-yl)butanoate (or its acid form), is synthesized via Friedel-Crafts acylation of thiophene with a γ-keto ester . For the final compound, the phenylamino-ethyl-oxo-thiophenmethyl moiety is introduced via nucleophilic substitution or amide coupling. Optimize yields by:

- Controlling reaction temperature (0–5°C for acylation steps to avoid side reactions) .

- Using coupling agents like EDCI/HOBt for amide bond formation.

- Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : Use H and C NMR to confirm ester (δ 1.2–1.4 ppm for ethyl CH3), ketone (δ 2.8–3.2 ppm for CH2 adjacent to carbonyl), and thiophene (δ 6.8–7.4 ppm) groups. The phenylamino protons appear as broad singlets (δ 5.5–6.5 ppm) .

- IR : Identify carbonyl stretches (ester: ~1730 cm; ketone: ~1700 cm; amide: ~1650 cm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., CHNOS: calculated 399.1384) .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

- Methodology :

- Storage : Store at –20°C in amber vials under inert gas (N or Ar) to prevent hydrolysis of the ester and oxidation of the thiophene ring .

- Stability Testing : Monitor via HPLC over 6 months; degradation products (e.g., free acid from ester hydrolysis) indicate suboptimal conditions.

Advanced Research Questions

Q. What mechanistic insights exist for the acylation and coupling steps in its synthesis?

- Methodology :

- Friedel-Crafts Acylation : Thiophene reacts with methyl 4-chloro-4-oxobutanoate via electrophilic substitution, where AlCl acts as a Lewis acid catalyst .

- Amide Coupling : Density Functional Theory (DFT) calculations can model transition states to optimize reaction conditions (e.g., solvent polarity effects on activation energy) . Kinetic studies (e.g., in situ IR) track reagent consumption rates.

Q. Has this compound demonstrated biological activity, and what are its potential targets?

- Methodology :

- In Vitro Assays : Screen for HDAC inhibition (similar to Santacruzamate A, a structural analog) using fluorogenic substrates .

- Molecular Docking : Compare its structure with known HDAC inhibitors (e.g., SAHA) to predict binding affinity to HDAC2 .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Q. How can structural modifications enhance its solubility or bioavailability for pharmacological studies?

- Methodology :

- Ester-to-Acid Conversion : Replace the ethyl ester with a carboxylic acid to improve hydrophilicity (test solubility in PBS pH 7.4) .

- PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to increase plasma half-life .

- Prodrug Design : Synthesize methyl ester or amide derivatives to enhance membrane permeability, with enzymatic cleavage sites for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.